6-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde
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Overview
Description
6-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde is a heterocyclic compound with the molecular formula C8H5BrN2O It is a derivative of imidazo[1,5-a]pyridine, which is a significant structural component in various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde typically involves the cyclization of 5-bromo-2-aminopyridine with suitable aldehyde precursors. One common method includes the use of cyclocondensation reactions, where the starting materials undergo a series of transformations to form the desired heterocyclic structure .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclocondensation reactions under controlled conditions. These methods ensure high yield and purity of the final product. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
6-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used to replace the bromine atom.
Major Products Formed
Oxidation: Formation of 6-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid.
Reduction: Formation of 6-Bromoimidazo[1,5-a]pyridine-1-methanol.
Substitution: Formation of various substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
6-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide: Known for its anticonvulsant properties.
6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde: Used in organic synthesis and as a pharmaceutical intermediate.
Uniqueness
6-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
6-bromoimidazo[1,5-a]pyridine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-2-8-7(4-12)10-5-11(8)3-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBANTBKJHXFHAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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